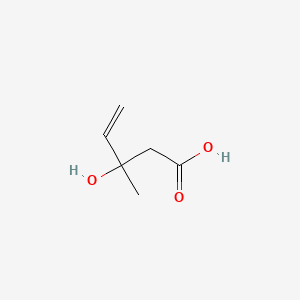

3-Hydroxy-3-methylpent-4-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(2,9)4-5(7)8/h3,9H,1,4H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWQNRBDWROLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

3-Hydroxy-3-methylpent-4-enoic acid is a clear, oily liquid at room temperature. Its chemical and physical properties are summarized in the interactive table below.

Chemical Reactivity and Derivatization Strategies of 3 Hydroxy 3 Methylpent 4 Enoic Acid

Role as a Versatile Synthetic Building Block

The trifunctional nature of 3-hydroxy-3-methylpent-4-enoic acid makes it a highly versatile building block in organic synthesis. smolecule.com Each functional group—the carboxylic acid, the tertiary hydroxyl group, and the terminal alkene—can be addressed with a high degree of chemo- and stereoselectivity, allowing for its incorporation into a wide array of more complex molecular architectures. The stereoisomer, (3S)-3-Hydroxy-4-methylpent-4-enoic acid, is specifically noted as a versatile small molecule scaffold. cymitquimica.com

This compound serves as a precursor in the synthesis of intricate molecules. A notable example is its relationship to the mevalonic acid pathway. Research into cholesterol biosynthesis has detailed the synthesis of this compound from its corresponding methyl ester. scispace.com This acid is structurally related to key biological intermediates involved in the synthesis of terpenes and steroids.

Furthermore, derivatives of this acid are employed in the total synthesis of complex natural products. For instance, an ester derivative of the closely related (2S,3R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpent-4-enoic acid was utilized as a key fragment in synthetic studies directed toward the macrolide Cytospolide E. acs.org This highlights its role in constructing complex macrocyclic structures through strategic coupling and cyclization reactions.

While direct application of this compound in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is not extensively documented, its structure presents significant potential for such applications. The term "scaffold" is used to describe molecules that can form the basic framework of larger assemblies, and the chiral version of a related compound, (3S)-3-Hydroxy-4-methylpent-4-enoic acid, has been described as a "versatile small molecule scaffold". cymitquimica.com

The carboxylic acid and hydroxyl groups provide ideal coordination sites to act as linkers to metal centers in MOFs. The defined stereochemistry in chiral variants of the acid could be exploited to impart chirality to the resulting framework, a highly sought-after feature for applications in asymmetric catalysis and enantioselective separations. The vinyl group offers a site for post-synthesis modification within a framework, allowing for the introduction of further functionality.

Esterification and Related Carboxylic Acid Transformations

The carboxylic acid moiety of this compound readily undergoes transformations typical of this functional group, with esterification being a primary example. The formation of esters is a common strategy to protect the carboxylic acid, to modify the molecule's physical properties, or to prepare it for subsequent reactions such as reductions or couplings.

The synthesis of the parent acid can be achieved via the hydrolysis of its corresponding ester. In one reported synthesis, methyl 3-hydroxy-3-methylpent-4-enoate was hydrolyzed using methanolic potassium hydroxide (B78521) to yield the target acid. scispace.com Conversely, esterification can be performed under standard conditions, such as Fischer esterification using an alcohol in the presence of an acid catalyst. byjus.com In the synthesis of complex molecules, more sophisticated coupling agents are often used. For example, the esterification of a related protected acid was achieved using 1,3-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) to couple the acid with an alcohol fragment. acs.org

Olefinic Transformations at the Pent-4-enoic Moiety

The terminal double bond in the pent-4-enoic moiety provides a rich platform for a variety of olefinic transformations, allowing for further functionalization and carbon skeleton extension.

The electron-rich double bond is susceptible to electrophilic attack. One of the most significant reactions for γ,δ-unsaturated acids like this compound is intramolecular electrophilic addition, specifically halolactonization. Treatment of related 3-substituted alk-4-enoic acids with iodine and a base leads to the formation of a five-membered lactone (a γ-butyrolactone) via an iodonium-ion-induced cyclization. The nucleophilic attack of the carboxylate onto the intermediate iodonium (B1229267) ion proceeds to form a stable heterocyclic ring. This reaction is often highly diastereoselective.

Table 2: Halolactonization of Related 3-Substituted Alk-4-enoic Acids

| Alk-4-enoic Acid | Reagents | Product | Combined Yield (%) |

|---|---|---|---|

| 3-Methylpent-4-enoic acid | I₂, NaHCO₃, H₂O | 4-(1-Iodoethyl)-3-methyldihydrofuran-2(3H)-one | 99 |

| 3-Hydroxypent-4-enoic acid | I₂, NaHCO₃, H₂O | 4-(1-Iodoethyl)-3-hydroxydihydrofuran-2(3H)-one | High selectivity reported |

(Data adapted from related studies on similar substrates)

This intramolecular cyclization demonstrates the cooperative reactivity between the two terminal functional groups of the molecule. Other electrophilic additions, such as hydrohalogenation or hydration, are also feasible, following Markovnikov or anti-Markovnikov principles depending on the reagents and conditions employed.

The position of the double bond within the molecule can be altered through isomerization, converting the terminal alkene into an internal, often more thermodynamically stable, alkene. Studies have shown that terminal alkenes can be selectively isomerized to internal (Z)-2-alkenes using specific transition metal catalysts. For example, a molybdenum complex, cis-Mo(CO)₄(PPh₃)₂, in the presence of p-toluenesulfonic acid (TsOH), has been shown to be effective for this transformation. acs.org A study using this catalytic system on pent-4-enoic acid, a close structural analog, demonstrated the feasibility of such an isomerization. acs.org Applying this to this compound would be expected to yield 3-hydroxy-3-methylpent-3-enoic acid. The formation of the constitutional isomer 4-methylpent-3-enoic acid has also been observed as a product from the ozonolysis of larger biogenic volatile compounds, indicating the accessibility of this internal double bond arrangement. bham.ac.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3S)-3-Hydroxy-4-methylpent-4-enoic acid |

| Cholesterol |

| Squalene |

| (2S,3R)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpent-4-enoic acid |

| Cytospolide E |

| Methyl 3-hydroxy-3-methylpent-4-enoate |

| 1,3-diisopropylcarbodiimide (DIC) |

| 4-(dimethylamino)pyridine (DMAP) |

| 3-Methylpent-4-enoic acid |

| 4-(1-Iodoethyl)-3-methyldihydrofuran-2(3H)-one |

| 3-Hydroxypent-4-enoic acid |

| 4-(1-Iodoethyl)-3-hydroxydihydrofuran-2(3H)-one |

| cis-Mo(CO)₄(PPh₃)₂ |

| p-toluenesulfonic acid (TsOH) |

| Pent-4-enoic acid |

| 3-hydroxy-3-methylpent-3-enoic acid |

Functional Group Interconversions Involving the Hydroxyl and Carboxyl Groups

The hydroxyl and carboxyl moieties of this compound are prime sites for a variety of functional group interconversions, allowing for the synthesis of a wide array of derivatives. These reactions leverage well-established principles of organic chemistry to modify the parent structure, thereby altering its physicochemical properties and potential applications.

Standard esterification procedures can be applied to the carboxylic acid group. For instance, reaction with an alcohol, such as methanol (B129727) or ethanol, under acidic catalysis (e.g., sulfuric acid) would yield the corresponding methyl or ethyl ester. This transformation is a fundamental strategy for protecting the carboxylic acid or for modifying the molecule's polarity and volatility.

Similarly, the carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxyl group. This allows for the introduction of a wide range of substituents, depending on the choice of the amine.

The tertiary nature of the hydroxyl group makes its direct oxidation to a ketone challenging without cleavage of carbon-carbon bonds. However, it can undergo reactions typical of alcohols, such as conversion to a better leaving group (e.g., tosylate) by treatment with tosyl chloride in the presence of a base. This tosylate derivative would then be susceptible to nucleophilic substitution, although steric hindrance at the tertiary center might be a limiting factor.

Intramolecular reactions between the hydroxyl and carboxyl groups are also highly plausible. Under acidic conditions, this compound can undergo intramolecular esterification, a process known as lactonization, to form a five-membered ring lactone, specifically 3-methyl-γ-valerolactone. wikipedia.orgthieme-connect.de This type of cyclization is often spontaneous in 4-hydroxy acids. wikipedia.org The presence of the double bond adds another layer of complexity and potential for further reactions.

Below is a table summarizing potential functional group interconversions of this compound.

| Starting Functional Group | Reagents and Conditions | Product Functional Group | Reaction Type |

| Carboxylic Acid | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification |

| Carboxylic Acid | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | Amide | Amidation |

| Hydroxyl Group | Tosyl Chloride, Pyridine | Tosylate | Tosylation |

| Hydroxyl and Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Lactone | Intramolecular Esterification (Lactonization) |

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. These synthetic efforts can involve modifications at various points of the molecule, including the carbon skeleton, the double bond, and the hydroxyl and carboxyl groups.

A significant class of derivatives accessible from this compound are lactones. As mentioned, acid-catalyzed intramolecular cyclization readily affords 3-methyl-γ-valerolactone. wikipedia.orgthieme-connect.de Furthermore, the presence of the vinyl group opens up possibilities for additional transformations. For instance, halolactonization can be achieved by treating the acid with a halogen source, such as iodine, in the presence of a base. wikipedia.org This reaction proceeds via electrophilic addition to the double bond, with the intermediate halonium ion being trapped intramolecularly by the carboxylate to form a halo-substituted lactone.

The synthesis of unsaturated lactones is a subject of considerable interest, and various methods have been developed for their preparation. mdpi.com These methods often involve the cyclization of unsaturated hydroxy acids, highlighting the potential of this compound as a precursor. The resulting unsaturated lactones can then be further functionalized, for example, through microbial transformations to introduce additional hydroxyl or epoxy groups. mdpi.com

Derivatives can also be synthesized by modifying the starting materials in the synthetic route to this compound itself. For example, using different Grignard reagents in a Reformatsky-type reaction could lead to analogues with different alkyl groups at the 3-position.

The table below presents some examples of structurally related analogues and derivatives that could be synthesized from or are related to this compound.

| Derivative/Analogue Name | Method of Synthesis/Relationship | Potential Application |

| 3-Methyl-γ-valerolactone | Acid-catalyzed intramolecular cyclization (lactonization) of this compound. wikipedia.orgthieme-connect.de | Building block for polymers, green solvent. mdpi.comresearchgate.net |

| Halo-substituted Lactones | Halolactonization of this compound using a halogen source (e.g., I₂). wikipedia.org | Synthetic intermediates. |

| Unsaturated Lactones | Dehydration or other elimination reactions on derivatives of this compound. mdpi.com | Precursors for complex natural products. |

| Hydroxylated/Epoxidized Lactones | Microbial transformation of unsaturated lactone derivatives. mdpi.com | Chiral building blocks in organic synthesis. |

{"answer":"### 4. Biosynthetic Pathways and Metabolic Significance of this compound

The compound this compound is a notable building block in the biosynthesis of complex natural products. This article explores its natural occurrence, the enzymatic machinery behind its formation, and the studies that have illuminated its incorporation into larger molecules.

Significance and Research in Metabolic Pathways

Relationship to Branched-Chain Amino Acid Metabolism

The carbon skeleton of this compound is reminiscent of intermediates in the catabolism of the branched-chain amino acid leucine (B10760876). e-enm.org The breakdown of leucine produces acetyl-CoA and acetoacetate, with several branched-chain keto acids and hydroxy acids formed as intermediates. It is conceivable that under certain physiological or pathological conditions, or in specific organisms, analogous pathways could lead to the formation or metabolism of this compound.

Potential as a Biomarker

The study of novel metabolites is crucial for the discovery of new biomarkers for diseases. Given the established links between altered BCAA metabolism and conditions such as insulin (B600854) resistance and maple syrup urine disease, the investigation of related, less-abundant branched-chain acids like this compound could offer new insights into these metabolic disorders. orgsyn.org However, at present, there is no concrete evidence to support its use as a clinical biomarker.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 3-hydroxy-3-methylpent-4-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

For a definitive structural assignment of this compound, a combination of ¹H and ¹³C NMR spectroscopy would be employed. The ¹H NMR spectrum would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The ¹³C NMR spectrum would identify the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the quaternary carbinol carbon, and the carbons of the vinyl and methyl groups.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted values and may vary based on solvent and experimental conditions. Specific experimental data is not publicly available in the searched literature.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.3 | ~25 |

| -CH₂- | ~2.6 | ~45 |

| C(OH) | N/A (Quaternary) | ~75 |

| -COOH | ~10-12 (broad s) | ~175 |

| =CH₂ | ~5.1-5.3 (m) | ~112 |

| =CH- | ~5.8-6.0 (dd) | ~142 |

| -OH | Variable (broad s) | N/A |

To unequivocally confirm the structure and assign all proton and carbon signals, multi-dimensional NMR techniques are essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the vinyl protons and the proton on the adjacent carbon.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

These techniques, used in concert, provide a complete and unambiguous picture of the molecular structure of this compound.

NMR spectroscopy is not limited to static structural analysis; it is also a powerful method for monitoring the progress of chemical reactions in real-time. rsc.org By setting up an NMR experiment to acquire spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products, such as this compound. This approach, known as in-situ or online reaction monitoring, provides valuable kinetic data and mechanistic insights without the need for sampling and quenching. osf.iobeilstein-journals.org For instance, in a synthetic route producing this compound, ¹H NMR could quantify the conversion rate by integrating the characteristic signals of the vinyl protons of the product against the signals of a reactant. researchgate.net This technique is particularly useful for identifying transient intermediates that may not be observable by other methods. beilstein-journals.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, typically to within a few parts per million. This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₆H₁₀O₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Exact Mass | 130.06299 Da |

Tandem Mass Spectrometry (MS/MS) is a two-stage process that provides detailed structural information. In the first stage, the molecular ion of this compound is isolated. In the second stage, this ion is fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint for the molecule, revealing information about its structure. For example, common fragmentation pathways for this molecule might include the loss of water (H₂O) from the tertiary alcohol, the loss of a carboxyl group (COOH), or cleavage adjacent to the double bond. Analyzing these specific fragments helps to piece together the original structure and confirm the identity of the compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Because this compound possesses a chiral center at C3, it can exist as two non-superimposable mirror images called enantiomers: (R)-3-hydroxy-3-methylpent-4-enoic acid and (S)-3-hydroxy-3-methylpent-4-enoic acid. Enantiomers have identical physical properties except for their interaction with polarized light and other chiral entities.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of a chiral compound. openochem.org This technique uses a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The two enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation. libretexts.org

The result of a chiral HPLC analysis is a chromatogram showing two separate peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample. chromatographyonline.com This is a critical quality control measurement in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. While specific methods for this compound are not detailed in the searched literature, a typical approach would involve screening various commercial chiral columns (e.g., those based on polysaccharides or cyclodextrins) with different mobile phases to achieve baseline separation. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of the enantiomers of this compound. Due to the presence of a stereogenic center at the C3 position, the compound exists as two non-superimposable mirror images (enantiomers). Separating these enantiomers is critical for stereoselective synthesis and biological activity studies.

The separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of racemic compounds, including carboxylic acids. windows.netnih.gov For acidic analytes like this compound, the analysis is typically performed in normal-phase or polar-organic mode. The mobile phase often consists of a non-polar solvent, such as hexane, mixed with an alcohol modifier like isopropanol. windows.net A small amount of a strong acid, such as trifluoroacetic acid (TFA) or acetic acid, is commonly added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in improved peak shape and retention time stability. windows.net The interaction between the enantiomers and the chiral stationary phase differs, leading to different retention times and enabling their separation. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two separated enantiomers. acs.org

Table 1: Representative HPLC Parameters for Chiral Separation

| Parameter | Value/Type |

| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Gas Chromatography (GC) with Chiral Columns (if applicable)

Gas Chromatography (GC) can also be applied for the chiral analysis of this compound, although it requires a preliminary derivatization step. The direct analysis of hydroxy acids by GC is generally not feasible due to their high polarity and low volatility, which leads to poor chromatographic performance and thermal instability. colostate.eduresearchgate.net

To overcome this, the molecule is chemically modified to create a more volatile and thermally stable derivative. A common approach for carboxylic acids is esterification, for example, converting the carboxylic acid group into a methyl ester using reagents like diazomethane (B1218177) or methanolic HCl. colostate.edu This process eliminates the highly polar carboxylic acid proton.

Once derivatized, the enantiomers of the resulting methyl 3-hydroxy-3-methylpent-4-enoate can be separated on a GC column equipped with a chiral stationary phase. Cyclodextrin-based CSPs, such as those with permethylated beta-cyclodextrin, are highly effective for this purpose. sigmaaldrich.comsigmaaldrich.comgcms.cz The chiral selector of the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in different retention times and allowing for their separation and quantification. libretexts.org This method is particularly useful for determining the enantiomeric purity of the compound.

Table 2: Typical GC Parameters for Chiral Analysis (Post-Derivatization)

| Parameter | Value/Type |

| Analyte | Methyl 3-hydroxy-3-methylpent-4-enoate (derivatized) |

| Column | Cyclodextrin-based Chiral GC Column (e.g., Astec® CHIRALDEX™) |

| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Isothermal or temperature gradient (e.g., 100-150 °C) |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 °C |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Reaction Products

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for the structural confirmation of this compound, especially in identifying the compound within a mixture of reaction products. Each functional group in the molecule vibrates at characteristic frequencies when it absorbs IR radiation or scatters Raman radiation, providing a molecular "fingerprint." echemi.com

The spectrum of this compound is distinguished by the combined features of its three key functional groups:

Carboxylic Acid Group (-COOH): This group gives rise to a very prominent and extremely broad O-H stretching band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. orgchemboulder.com This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form. orgchemboulder.com The carbonyl (C=O) stretch produces a very strong and sharp absorption between 1700 and 1725 cm⁻¹. echemi.com A C-O stretching vibration is also visible in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Tertiary Alcohol Group (-OH): The alcohol O-H stretch appears in the 3200-3600 cm⁻¹ range. In this molecule, this absorption is superimposed upon the broader carboxylic acid O-H band, contributing to the wide trough observed in that region. shout.education The C-O stretch for a tertiary alcohol is expected to produce an intense peak in the 1100-1210 cm⁻¹ range. spectroscopyonline.com

Vinyl Group (C=C-H): The alkene C=C bond shows a stretching vibration of medium intensity around 1640-1680 cm⁻¹. vscht.cz The unsaturated =C-H bond has a characteristic stretching frequency that appears just above 3000 cm⁻¹, typically around 3080 cm⁻¹. vscht.cz Furthermore, strong out-of-plane C-H bending vibrations for the monosubstituted alkene (vinyl group) are expected near 990 cm⁻¹ and 910 cm⁻¹. wpmucdn.com

Raman spectroscopy complements IR by providing information on the same vibrational modes. The C=C and C=O stretches are typically strong and easily identifiable in the Raman spectrum. ias.ac.in This dual-spectroscopic approach provides a high degree of confidence in the structural verification of synthesized this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity/Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Strong, Very Broad |

| C=O stretch | 1700 - 1725 | Strong, Sharp | |

| C-O stretch | 1210 - 1320 | Medium to Strong | |

| Tertiary Alcohol | O-H stretch | 3200 - 3600 | Broad (overlaps with acid O-H) |

| C-O stretch | 1100 - 1210 | Medium to Strong | |

| Alkene (Vinyl) | =C-H stretch | ~3080 | Medium, Sharp |

| C=C stretch | 1640 - 1680 | Medium | |

| C-H out-of-plane bend | ~990 and ~910 | Strong | |

| Alkyl | C-H stretch | 2850 - 2960 | Medium, Sharp |

Based on a comprehensive search for scientific literature, detailed theoretical and computational investigations specifically focused on this compound, as outlined in the request, are not available in the public domain. The required research findings for sections on quantum chemical calculations, reaction mechanism elucidation, and spectroscopic parameter prediction for this specific compound have not been found in published studies.

Therefore, it is not possible to generate an article with the requested scientifically accurate content, detailed research findings, and data tables for the specified outline. The foundational research on conformer analysis, frontier molecular orbital theory, transition state analysis, solvent effects, and computational spectral prediction for this compound does not appear to be available.

Molecular Dynamics Simulations of Compound-Enzyme Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of such studies can be applied to understand its potential enzymatic interactions. MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed view of how a ligand, such as this compound, might bind to and interact with an enzyme's active site.

A hypothetical MD simulation of this compound with a relevant enzyme, for instance, a hydrolase or an enzyme from the mevalonate (B85504) pathway, would involve several key steps. Initially, a high-resolution 3D structure of the target enzyme would be obtained from a protein database. The 3D structure of this compound would then be generated and optimized using quantum mechanical methods.

Docking studies would first be performed to predict the most favorable binding pose of the compound within the enzyme's active site. Following this, the enzyme-ligand complex would be placed in a simulated physiological environment, typically a box of water molecules with appropriate ions, and the entire system would be subjected to MD simulations.

These simulations could reveal:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time would indicate the stability of the binding.

Key Intermolecular Interactions: The simulations would identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and specific amino acid residues in the active site. For this compound, the hydroxyl and carboxylic acid groups would be expected to form key hydrogen bonds.

Conformational Changes: MD can show how the enzyme and the ligand adapt their conformations upon binding.

For example, studies on analogous compounds, such as the enolase inhibitor MethylSF2312, have utilized computational modeling to understand enzyme-inhibitor interactions. mdpi.com Such studies have shown that only specific stereoisomers of a compound may actively bind to the enzyme's active site, highlighting the importance of stereochemistry in these interactions. mdpi.comsemanticscholar.org

Table 1: Hypothetical Key Interacting Residues in an Enzyme Active Site with this compound

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxylic Acid | Arginine, Lysine, Histidine | Ionic Interaction, Hydrogen Bond |

| Hydroxyl Group | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond |

| Methyl Group | Leucine (B10760876), Isoleucine, Valine | Hydrophobic Interaction |

| Vinyl Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

Stereochemical Predictions and Stereoisomer Discrimination

This compound possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers: (R)-3-hydroxy-3-methylpent-4-enoic acid and (S)-3-hydroxy-3-methylpent-4-enoic acid. Computational methods are instrumental in predicting the properties of these stereoisomers and in devising strategies for their discrimination.

Stereochemical Predictions:

Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the structural and energetic differences between the enantiomers. These calculations can determine the optimized geometries, vibrational frequencies, and electronic properties of each stereoisomer.

Furthermore, computational methods can predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), which are unique for each enantiomer. By comparing the computationally predicted spectra with experimentally measured spectra, the absolute configuration of a synthesized or isolated sample can be determined.

Stereoisomer Discrimination:

Computational modeling can aid in the development of methods for the separation and analysis of the enantiomers of this compound. For instance, in chiral chromatography, understanding the interactions between the analyte and the chiral stationary phase is crucial for developing effective separation methods. Molecular docking and MD simulations can be used to model these interactions and predict which chiral stationary phase would be most effective.

In a practical context, chemoenzymatic synthesis strategies have been developed for related α-hydroxy esters, where enzymes are used to selectively hydrolyze one stereoisomer, leading to the separation of enantiomers. acs.orgresearchgate.net Computational studies can help in selecting the appropriate enzyme and optimizing reaction conditions for such kinetic resolutions by modeling the substrate's fit within the enzyme's active site.

Research on the related compound MethylSF2312 has demonstrated the successful separation of its four stereoisomers using chiral High-Performance Liquid Chromatography (HPLC). mdpi.comsemanticscholar.org The distinct retention times of the stereoisomers in the chiral column are a direct result of the differential transient diastereomeric complexes they form with the chiral stationary phase. Computational modeling can provide a molecular-level understanding of these transient interactions.

Table 2: Predicted and Experimental Properties for Stereoisomer Discrimination

| Property | Computational Prediction Method | Experimental Technique | Purpose |

| Optical Rotation | DFT, Time-Dependent DFT (TD-DFT) | Polarimetry | Determination of absolute configuration |

| Electronic Circular Dichroism (ECD) | TD-DFT | CD Spectroscopy | Determination of absolute configuration |

| Vibrational Circular Dichroism (VCD) | DFT | VCD Spectroscopy | Determination of absolute configuration |

| NMR Chemical Shifts | DFT with GIAO method | NMR Spectroscopy | Structural elucidation and differentiation |

| Chiral Separation | Molecular Docking, MD Simulations | Chiral HPLC, Chiral GC | Enantioseparation and purity analysis |

Conclusion

Chemo-Enzymatic Approaches

Chemo-enzymatic methods offer a powerful strategy for synthesizing complex molecules by combining the selectivity of enzymes with the versatility of chemical catalysis. These approaches are particularly valuable for establishing stereocenters with high fidelity.

Asymmetric Cascade Catalysis for Stereocenter Construction

Asymmetric cascade catalysis, where multiple chemical transformations occur in a single pot, provides an efficient route to complex chiral molecules. A notable strategy combines metal-catalyzed reactions with enzymatic processes to build stereocenters. For instance, a one-pot chemoenzymatic approach has been developed for the synthesis of α-hydroxy half-esters, which are structurally related to this compound. nih.govresearchgate.net This method utilizes an asymmetric calcium-catalyzed scispace.com-Wittig rearrangement followed by enzymatic hydrolysis. nih.govresearchgate.netacs.org

The initial step involves the rearrangement of an allyloxy 1,3-dicarbonyl compound, catalyzed by a complex of Ca(NTf₂)₂ and a chiral PyBox ligand. nih.gov This establishes contiguous quaternary and tertiary stereocenters. nih.govresearchgate.net The subsequent enzymatic step then resolves the product stereoselectively. While this specific cascade was demonstrated for an α-hydroxy ester, the principle of combining asymmetric metal catalysis with an enzymatic step in a cascade represents a cutting-edge methodology for constructing the chiral core of hydroxylated acids. nih.govacs.org

Enzymatic Hydrolysis in Stereoselective Preparations

Enzymatic hydrolysis is a key technique for achieving high stereoselectivity in the synthesis of chiral acids. Hydrolases, such as esterases and lipases, can selectively hydrolyze one enantiomer of a racemic ester mixture, a process known as kinetic resolution. This leaves the unreacted ester and the hydrolyzed acid in high enantiomeric purity.

In the context of the aforementioned chemo-enzymatic cascade, Porcine Liver Esterase (PLE) is employed for the hydrolysis step. nih.govacs.org After the initial metal-catalyzed rearrangement produces a racemic or diastereomeric mixture of esters, the addition of PLE selectively hydrolyzes one stereoisomer to the desired carboxylic acid. nih.gov Research has shown that the choice of solvent system and pH is critical for optimizing both the reaction rate and the stereoselectivity of the enzymatic hydrolysis. acs.org For example, using a phosphate (B84403) buffer with DMSO as a co-solvent was found to influence the diastereoselectivity of the reaction. acs.org The combination of a chemical reaction to create complexity followed by an enzymatic resolution to ensure purity is a hallmark of modern stereoselective synthesis. acs.org

Table 1: Conditions for Chemo-Enzymatic One-Pot Synthesis of a Related α-Hydroxy Half-Ester

| Step | Catalyst/Enzyme | Reagents | Solvent System | Temperature | Yield |

| scispace.com-Wittig Rearrangement | Ca(NTf₂)₂, (R,S)-inda-PyBox, Imidazole | Dimethyl (E)-2-(but-2-en-1-yloxy)malonate | Methanol (B129727) | 60 °C | - |

| Enzymatic Hydrolysis | Porcine Liver Esterase (PLE) | Rearrangement Product | Phosphate buffer (pH 8.0)/DMSO (8:2) | - | 62% |

This table is based on the synthesis of 2-Hydroxy-2-(methoxycarbonyl)-3-methylpent-4-enoic acid, a structurally related analogue. nih.govacs.org

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are fundamental tools for carbon-carbon bond formation, providing direct methods to assemble the carbon skeleton of target molecules like this compound.

Grignard Reagent Applications in Carbon Skeleton Formation

Grignard reagents are a classic and versatile class of organometallic compounds used to form tertiary alcohols. masterorganicchemistry.com A plausible synthetic route to this compound using this methodology would involve the reaction of a Grignard reagent with a suitable ketone or ester precursor. masterorganicchemistry.com For example, the carbon skeleton can be constructed by the addition of vinylmagnesium bromide to ethyl acetoacetate. The Grignard reagent would attack the ketone carbonyl, and subsequent hydrolysis would yield the target tertiary alcohol structure.

Alternatively, a different retrosynthetic disconnection involves reacting methylmagnesium bromide with a β-keto ester that already contains the vinyl group, such as ethyl 3-oxopent-4-enoate. The key advantage of Grignard-based methods is the direct and efficient formation of C-C bonds, assembling the core structure from simpler, readily available starting materials. masterorganicchemistry.com

Organozinc Compound Utility in Specific Bond Formations

Organozinc compounds, particularly in the context of the Reformatsky reaction, are highly effective for the synthesis of β-hydroxy esters and acids. A documented synthesis of this compound employs this exact methodology. scispace.com The reaction involves treating methyl vinyl ketone with methyl bromoacetate (B1195939) in the presence of activated zinc filings. scispace.com The zinc inserts into the carbon-bromine bond of the bromoacetate to form an organozinc enolate, which then adds to the ketone carbonyl of methyl vinyl ketone. Subsequent acidic workup yields this compound. scispace.com

This method is particularly well-suited for this target molecule as it directly assembles the desired functionality from two simple components. The moderate reactivity of organozinc reagents makes them highly compatible with various functional groups, preventing side reactions. thieme-connect.de Furthermore, the development of chiral ligands for organozinc additions allows for enantioselective variations of this reaction, providing a pathway to optically active tertiary alcohols. researchgate.net

Catalytic Hydrogenation and Asymmetric Reduction Strategies

While catalytic hydrogenation typically refers to the saturation of double or triple bonds, in this context, the key transformation is the asymmetric reduction of a ketone precursor to generate the chiral tertiary hydroxyl group of this compound.

The synthesis of the chiral alcohol center can be achieved through the enantioselective reduction of a precursor such as 3-keto-3-methylpent-4-enoic acid. This strategy relies on chiral catalysts to control the facial selectivity of hydride addition to the prochiral ketone. Though specific studies on this unsaturated substrate are not detailed, extensive research on the asymmetric reduction of the saturated analogue, 3-keto-3-methylpentanoic acid, provides a strong precedent.

Catalytic systems using palladium on carbon (Pd/C) or Raney nickel with chiral modifiers like (R)-BINAP have demonstrated high efficiency and enantioselectivity. For the related saturated ketone, reduction using a Pd/(R)-BINAP catalyst system in methanol achieved a 92% yield with an impressive 94% enantiomeric excess (ee). Such methods, which use a small amount of a chiral catalyst under a hydrogen atmosphere, represent a highly efficient and atom-economical approach to establishing the critical stereocenter of the target molecule.

Table 2: Asymmetric Hydrogenation Conditions for a Related Saturated Ketone

| Catalyst | H₂ Pressure (bar) | Solvent | Enantiomeric Excess (ee) | Yield |

| Pd/C | 2 | Methanol | – | 85% |

| Ni-B | 1.5 | Ethanol | – | 78% |

| Pd/(R)-BINAP | 3 | THF | 94% | 92% |

This table is based on the asymmetric reduction of 3-keto-3-methylpentanoic acid.

Chiral Catalyst Employment for Enantiomeric Excess

The asymmetric synthesis of chiral hydroxy acids, including structures analogous to this compound, frequently relies on the use of chiral catalysts to induce enantioselectivity. Palladium-catalyzed reactions, for instance, are effective for the enantioselective synthesis of γ,δ-unsaturated carboxylic acids. researchgate.net The use of bis(trimethylsilyl)ketene acetals as nucleophiles in palladium-catalyzed allylic alkylation has achieved high enantioselectivities, with ee values reaching up to 99% under certain conditions. researchgate.net

Another prominent strategy involves asymmetric transfer hydrogenation. Chiral ruthenium(II) complexes have been successfully employed for the synthesis of 3-aryl-3-hydroxypropanoic esters, which are structurally related to the target compound. irb.hr This method has demonstrated high efficiency and enantioselectivity, yielding products with greater than 99% ee. irb.hr The choice of catalyst and ligand is crucial; catalysts with specific ligands like L2 (a chiral Ts-DPEN-based ligand) paired with a mesitylene (B46885) solvent have shown optimal performance in producing high yields and enantiomeric excess. irb.hr

Below is a table summarizing the performance of various chiral catalysts in analogous synthetic transformations.

Table 1: Performance of Chiral Catalysts in Asymmetric Synthesis

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/(R)-BINAP | Keto Acid | 94% | 92% | |

| Ru(II)/L2 | β-Ketoester | >99% | 82% | irb.hr |

| Pd-Ferrocenyl-oxazoline | Allylic Acetate | 81-98% | - | researchgate.net |

Reduction of α-Keto Acid Precursors to this compound

A direct and effective route to 3-hydroxy-3-methylpentanoic acid involves the stereoselective reduction of its corresponding α-keto acid precursor, 3-keto-3-methylpentanoic acid. Catalytic hydrogenation is a favored method for this transformation due to its potential for high enantiomeric excess when paired with appropriate chiral catalysts.

Standard hydrogenation catalysts such as Palladium on carbon (Pd/C) and Raney nickel are effective, but for achieving stereoselectivity, asymmetric reduction with chiral ligands is necessary. The use of a Palladium catalyst with the chiral ligand (R)-BINAP, for example, has been reported to produce the desired hydroxy acid with a 92% yield and an impressive 94% enantiomeric excess (ee). The reaction is typically carried out under a hydrogen atmosphere in a solvent like methanol or THF at room temperature.

The following table details the outcomes of various hydrogenation conditions for the reduction of the saturated analog, 3-keto-3-methylpentanoic acid.

Table 2: Hydrogenation Conditions and Outcomes for Keto Acid Reduction

| Catalyst | H₂ Pressure (bar) | Solvent | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 2 | Methanol | Not Applicable | 85% |

| Ni-B | 1.5 | Ethanol | Not Applicable | 78% |

| Pd/(R)-BINAP | 3 | THF | 94% | 92% |

Oxidative Functionalization Routes

Hydroxylation of Unsaturated Precursors

Oxidative functionalization provides another pathway to introduce the necessary hydroxyl group. The hydroxylation of unsaturated precursors is a key strategy. For example, the enantioselective α-hydroxylation of β-dicarbonyl compounds can be achieved using chiral Brønsted acid catalysts. acs.orgnih.gov Furthermore, modified Salen-Zirconium(IV) complexes have been utilized as catalysts for the oxidation of β-keto esters, demonstrating a viable route for introducing a hydroxyl group into a precursor molecule. caltech.edu Late-stage enzymatic hydroxylation, as seen in the synthesis of complex natural products, also represents a powerful tool for selective oxidation. researchgate.net

Biocatalytic and Microbial Production Pathways

Engineered Microbial Systems for Enhanced Biosynthesis

Metabolic engineering offers a sustainable and efficient avenue for producing hydroxy acids. By genetically modifying microorganisms like Escherichia coli, it is possible to create cellular factories for targeted biosynthesis. nih.gov A common strategy involves introducing and overexpressing genes that encode for key enzymes in a desired synthetic pathway.

For instance, E. coli strains have been engineered with lactate (B86563) dehydrogenase (LDH) from Bacillus subtilis to convert 2-keto-3-methylvaleric acid, a related precursor, with 95% efficiency under anaerobic conditions. Through fed-batch fermentation using glucose as a carbon source, such engineered systems have achieved product titers of 12 g/L over 48 hours. Similarly, research on 3-hydroxypropionic acid (3-HP) production in E. coli has highlighted the importance of enhancing the activity of aldehyde dehydrogenases to convert toxic aldehyde intermediates into the final acid product, achieving titers as high as 71.9 g/L. nih.gov These examples showcase the potential of engineered microbial systems to serve as robust platforms for the biosynthesis of this compound from renewable feedstocks.

Enzyme-Mediated Transformations (e.g., Ketoreductases, Hydrolases)

Enzymes are highly specific and efficient catalysts for synthesizing chiral compounds. Ketoreductases (KREDs) and hydrolases are two classes of enzymes particularly relevant to the synthesis of this compound. acs.orgorgsyn.org

Ketoreductases (KREDs) are enzymes that catalyze the stereospecific reduction of a keto group to a hydroxyl group. They are integral components of biosynthetic pathways like fatty acid and polyketide synthesis. beilstein-journals.orgnih.govscience.gov In engineered systems, ketoreductases from organisms such as Saccharomyces cerevisiae have been used to reduce keto-ester precursors, achieving a productivity of 0.18 g/L/h. The KR domain within a nonribosomal peptide synthetase (NRPS) has been shown to reduce the α-keto group of intermediates tethered to the enzyme complex, highlighting the precise control exerted by these biocatalysts. researchgate.net

Hydrolases , such as lipases and esterases, are widely used for the kinetic resolution of racemates or the asymmetric desymmetrization of prochiral substrates. acs.orgacs.org A chemoenzymatic one-pot strategy has been developed that combines a calcium-catalyzed acs.orgnih.gov-Wittig rearrangement with an enzymatic hydrolysis step mediated by porcine liver esterase (PLE), a type of hydrolase. acs.orgnih.govacs.org This method has been used to synthesize α-hydroxy half-esters with adjacent quaternary and tertiary stereocenters. acs.orgacs.org The process involves an initial chemical reaction to create a prochiral diester, followed by selective hydrolysis of one of the ester groups by PLE to yield a chiral half-ester. acs.orgacs.org The efficiency and selectivity of the enzymatic step can be influenced by the solvent system, with co-solvents like DMSO affecting both reaction rate and enantioselectivity. acs.orgnih.gov

Table 3: Chemoenzymatic Synthesis of an Analogous α-Hydroxy Half-Ester

| Step 1 Catalyst | Step 2 Enzyme | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ca(NTf₂)₂ / (R,S)-inda-PyBox | Porcine Liver Esterase (PLE) | 85 | 2.9:1 | 73% | nih.gov |

| Ca(NTf₂)₂ / (R,S)-inda-PyBox | Porcine Liver Esterase (PLE) | 46 | 20:1 | 92% | nih.gov |

| Ca(NTf₂)₂ / (R,S)-inda-PyBox | Porcine Liver Esterase (PLE) | 62 | - | - | acs.orgnih.gov |

Stereochemical Control in Synthesis

The controlled arrangement of atoms in three-dimensional space is a cornerstone of modern organic synthesis, particularly for molecules with biological relevance. For this compound and its derivatives, the focus lies on establishing the absolute configuration of its stereocenters.

Diastereoselective and Enantioselective Methodologies for this compound

Achieving high levels of diastereoselectivity and enantioselectivity is crucial for synthesizing specific stereoisomers of this compound. Researchers have employed various catalytic and auxiliary-based methods to this end.

One prominent strategy involves the use of chiral auxiliaries. For instance, a convenient synthesis of δ,γ-unsaturated amino acids, which are structurally analogous to the target compound, has been developed utilizing (R)-tert-butanesulfinamide. In this method, the condensation of (R)-tert-butanesulfinamide with glyoxylic acid, followed by the addition of an allylboronic acid pinacol (B44631) ester, yields the product with high diastereoselectivity. researchgate.net A similar approach using (E)-crotylboronic acid pinacol ester produced (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity. researchgate.net

Palladium-catalyzed reactions are also pivotal in the enantioselective synthesis of related γ,δ-unsaturated carboxylic acids. researchgate.net A notable method is the palladium-catalyzed allylic alkylation of bis(trimethylsilyl)ketene acetals. This process allows for the enantioselective and diastereoselective synthesis of these acids, which can then be transformed into various lactones. researchgate.net The stereochemistry of the resulting products can be rigorously established through X-ray analysis after derivatization, for example, into an amide with (R)-(+)-1-phenylethylamine. researchgate.net

Furthermore, aldol (B89426) reactions offer a classic yet effective route. Modified versions, such as the Crimmins aldol reaction, have been utilized as a key step in the synthesis of complex natural products containing a similar structural motif to this compound. acs.org These reactions help to set the stereochemistry at both the C2 and C3 positions in related ester derivatives. acs.org

Table 1: Overview of Stereoselective Methodologies

| Methodology | Reagents/Catalysts | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| Chiral Auxiliary Addition | (R)-tert-butanesulfinamide, Glyoxylic acid, Allylboronic acid pinacol ester | Use of a removable chiral group to direct stereochemistry. | High Diastereoselectivity researchgate.net |

| Palladium-Catalyzed Allylic Alkylation | Bis(trimethylsilyl)ketene acetals, Palladium catalysts | Enantioselective formation of the C-C bond. | High Enantiomeric Excess and Diastereomeric Ratio researchgate.net |

| Modified Aldol Reaction | Crimmins aldol protocol | Construction of C2 and C3 stereocenters simultaneously. | Controlled diastereoselection acs.org |

Control of Quaternary and Tertiary Stereocenters within the this compound Framework

The central C3 carbon in this compound is a quaternary stereocenter, meaning it is a chiral center bonded to four different non-hydrogen substituents. The construction of such centers is a formidable task in organic synthesis.

Transition-metal catalysis has emerged as a powerful tool for creating these complex stereocenters. Research groups have developed palladium-catalyzed methods that can install vicinal all-carbon quaternary and tertiary stereocenters in a single step. researchgate.net One such process involves the conjugate addition of a palladium enolate, generated in situ from a β-ketoester, to a Michael acceptor. This effectively creates a new C-C bond while setting the stereochemistry at the quaternary center. researchgate.net

Another sophisticated technique is the palladium-catalyzed decarboxylative allylic alkylation (DAA). This methodology has been expanded to synthesize a wide array of cyclic and acyclic molecules featuring quaternary stereocenters. caltech.edu The reaction allows for the formation of challenging gem-disubstituted structures, which are relevant to the framework of this compound. caltech.edu The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions, demonstrating the crucial role these parameters play in directing the formation of the desired stereoisomer. The stereochemistry of the C-2 methyl group, when present in derivatives, has been shown to be critical in subsequent reactions like macrolactonization. acs.org

Table 2: Methodologies for Quaternary Stereocenter Construction

| Synthetic Approach | Catalyst System | Substrates | Key Transformation |

|---|---|---|---|

| Palladium-Catalyzed Conjugate Addition | Palladium catalyst | β-Ketoesters, Michael acceptors | Formation of vicinal quaternary and tertiary stereocenters. researchgate.net |

| Decarboxylative Allylic Alkylation (DAA) | Palladium or Iridium catalysts | Allylic esters | Asymmetric formation of a quaternary carbon via C-C bond formation with loss of CO2. caltech.edu |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 3-Hydroxy-3-methylpent-4-enoic Acid and its Analogues

The development of efficient and environmentally benign synthetic methodologies is paramount for the broader application of this compound. Future research should prioritize green chemistry principles to create sustainable pathways.

Key Research Thrusts:

Biocatalytic and Fermentative Approaches: Leveraging enzymes or engineered microorganisms offers a promising route to this compound from renewable feedstocks. Future work could focus on identifying or engineering novel ketoreductases or dehydrogenase enzymes with high stereoselectivity for the reduction of a corresponding keto-acid precursor. The optimization of fed-batch fermentation processes using engineered strains, such as Escherichia coli or Saccharomyces cerevisiae, could significantly enhance production yields and reduce reliance on traditional chemical synthesis.

Flow Chemistry and Continuous Manufacturing: Transitioning from batch to continuous flow reactors can improve safety, efficiency, and scalability. Future investigations could explore the use of immobilized catalysts or enzymes within microreactors to achieve higher throughput and easier product purification.

Catalytic Asymmetric Synthesis: While classic methods like the Reformatsky reaction using methyl bromoacetate (B1195939) and methyl vinyl ketone exist, future efforts should focus on catalytic, enantioselective methods. scispace.com This includes the development of novel chiral catalysts for reactions such as asymmetric allylation or aldol-type reactions to construct the chiral tertiary alcohol center with high enantiomeric excess.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The trifunctional nature of this compound provides a rich playground for exploring novel chemical reactions. Its vinyl, hydroxyl, and carboxyl groups can undergo a variety of transformations.

Potential Areas of Exploration:

Intramolecular Cyclizations: The proximity of the functional groups suggests the potential for novel intramolecular reactions. Research could investigate acid- or metal-catalyzed cyclizations to form various lactones or other heterocyclic structures, which are valuable scaffolds in medicinal chemistry.

Polymerization Substrates: The vinyl and carboxylic acid/hydroxyl functionalities make it a potential monomer for creating novel biodegradable polymers. Future studies could explore its use in ring-opening polymerization or as a co-monomer with other hydroxy acids to create polyesters with unique thermal and mechanical properties.

Multicomponent Reactions: Its structure is well-suited for participation in multicomponent reactions, such as the Petasis or Ugi reactions. acs.org Investigating its behavior in these complex transformations could lead to the rapid generation of diverse molecular libraries for biological screening.

Deeper Elucidation of Biosynthetic Pathways in Diverse Organisms

While this compound has been mentioned in the context of biosynthetic studies, particularly as a potential intermediate or analogue in terpenoid and cholesterol synthesis, its natural roles are not fully understood. scispace.comannualreviews.org

:

Metabolomic Profiling: Advanced analytical techniques like high-resolution mass spectrometry and NMR should be used to screen a wide range of organisms, including marine actinomycetes and fungi, for the natural production of this compound and its derivatives. nih.govmdpi.com

Gene Cluster Identification and Heterologous Expression: For organisms found to produce this acid, genomic analysis can identify the biosynthetic gene clusters responsible. Heterologous expression of these genes in model organisms like E. coli would confirm their function and provide a platform for engineered biosynthesis.

Enzymatic Mechanism Studies: Detailed biochemical characterization of the enzymes involved in its biosynthesis will provide fundamental insights into the construction of its unique chemical architecture. This knowledge could reveal novel enzymatic reactions and inspire the development of new biocatalysts.

Application as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric synthesis, an area where the development of new, efficient chiral molecules is constantly needed. bath.ac.uk

Prospective Applications:

Recyclable Chiral Auxiliaries: The carboxylic acid handle allows for its attachment to a substrate, where the chiral center can direct the stereochemical outcome of a subsequent reaction. The ester linkage can then be cleaved to release the product and recover the auxiliary. Future work could focus on attaching it to solid supports to create recyclable systems, enhancing the sustainability of the process. bath.ac.uk

Development of Chiral Ligands: The multiple functional groups offer handles for chemical modification to create novel chiral ligands for transition metal catalysis. For instance, the hydroxyl and carboxyl groups could be used to coordinate to metal centers, while the vinyl group could be further functionalized to tune the steric and electronic properties of the resulting catalyst.

Advanced Computational Design of Novel Compounds Incorporating the this compound Scaffold

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties.

Computational Research Avenues:

Scaffold-Based Drug Design: The this compound framework can be used as a starting point for designing new therapeutic agents. Computational docking studies could be performed to screen virtual libraries of its derivatives against various biological targets, such as enzymes or protein receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogues demonstrates biological activity, QSAR models can be developed to correlate their structural features with their activity. These models can then predict the potency of new, unsynthesized compounds, guiding synthetic efforts toward more promising candidates.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other computational methods can be employed to study the mechanisms of potential reactions involving this acid. This can help in understanding and predicting reactivity and stereoselectivity, thereby optimizing reaction conditions and guiding the discovery of new transformations.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to maintain the stability of 3-Hydroxy-3-methylpent-4-enoic acid in laboratory settings?

- Methodological Answer: The compound is stable under recommended storage conditions (room temperature, dry environment). Avoid heat, moisture, and incompatible materials such as strong acids/alkalis or oxidizing agents. Store in airtight containers with desiccants to prevent hydrolysis or degradation .

Q. What synthetic routes are effective for producing this compound, and what catalysts are typically employed?

- Methodological Answer: A validated approach involves cyclization of precursor molecules (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid) using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. Cross-reference spectral data with synthetic intermediates to validate results .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?

- Methodological Answer: Prioritize in vitro assays (e.g., cytotoxicity screens using HepG2 cells) to establish baseline toxicity. Pair with predictive toxicology tools like EPA’s CompTox Dashboard for hazard assessment. If in vivo studies are required, adhere to OECD guidelines for acute toxicity testing, noting the absence of existing data .

Q. How can computational chemistry methods predict the biological activity of this compound?

- Methodological Answer: Perform molecular docking studies to identify potential interactions with enzymes like cyclooxygenase-2 (COX-2) or receptors involved in oxidative stress. Use software such as AutoDock Vina, and validate predictions with in vitro enzyme inhibition assays. Compare results with structurally analogous compounds (e.g., 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid) to infer activity .

Q. What strategies resolve contradictions in reported spectral data for structural elucidation of this compound?

- Methodological Answer: Employ multi-technique analysis:

- IR spectroscopy to confirm functional groups (e.g., hydroxyl, carboxylic acid).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions.

- X-ray crystallography for absolute configuration determination.

Discrepancies may arise from solvent effects or impurities; always report experimental conditions (e.g., solvent, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.